Amino-biphenyl-3-YL-acetic acid is a compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of an amino group and an acetic acid moiety enhances its potential for various biological activities and applications in medicinal chemistry. This compound is often studied for its role as a non-steroidal anti-inflammatory drug (NSAID) and its derivatives, which can exhibit reduced gastrointestinal toxicity compared to traditional NSAIDs.
The chemical reactivity of amino-biphenyl-3-YL-acetic acid can be explored through various synthetic pathways, including:
Amino-biphenyl-3-YL-acetic acid exhibits notable biological properties:
The synthesis of amino-biphenyl-3-YL-acetic acid can be achieved through several methods:
Amino-biphenyl-3-YL-acetic acid has diverse applications in:
Studies on the interactions of amino-biphenyl-3-YL-acetic acid reveal its potential to bind with various biological targets:
These interactions suggest that amino-biphenyl-3-YL-acetic acid could be further developed into more effective therapeutic agents with fewer side effects.
Amino-biphenyl-3-YL-acetic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Biphenylacetic Acid | Contains biphenyl and acetic acid | Higher ulcerogenic potential than amino-biphenyl derivative |
| Fenbufen | Biphenyl structure with additional functional groups | Known for significant gastrointestinal toxicity |
| Flurbiprofen | Contains a biphenyl structure | Exhibits potent anti-inflammatory effects but also has ulcerogenic risks |
| Diclofenac | A phenylacetic derivative | Strong anti-inflammatory but associated with severe side effects |
Amino-biphenyl-3-YL-acetic acid stands out due to its enhanced safety profile and reduced gastrointestinal toxicity compared to these similar compounds, making it a promising candidate for further development in therapeutic applications.
The Suzuki-Miyaura reaction has emerged as the cornerstone for constructing biphenyl scaffolds in ABP3YAA synthesis. This cross-coupling method enables the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives under palladium catalysis. Key optimization parameters include catalyst selection, ligand systems, and reaction conditions.
Recent studies demonstrate that palladium complexes with bulky phosphine ligands, such as SPhos or XPhos, enhance catalytic activity and selectivity for sterically hindered biphenyl systems. For example, Höpfner et al. achieved a 92% yield in nanoliter-scale Suzuki-Miyaura reactions using a palladium catalyst with 4-CzlPN ligands, highlighting the importance of ligand design in miniaturized systems. The choice of base also critically influences reaction efficiency, with potassium carbonate proving superior to cesium carbonate in suppressing protodeboronation side reactions.
Reaction scalability has been addressed through innovative platforms like droplet microarrays, which enable combinatorial synthesis of 800 biphenyl compounds in 150 nL volumes. This approach reduces reagent consumption by 99.8% compared to traditional methods while maintaining high yields (85–92%), demonstrating the adaptability of Suzuki-Miyaura chemistry to advanced manufacturing paradigms.
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling in Biphenyl Synthesis
Boronate reagents dictate the regioselectivity and functional group tolerance in ABP3YAA synthesis. Potassium aryltrifluoroborate salts have gained prominence due to their enhanced stability and reduced homocoupling compared to traditional boronic acids. Computational studies reveal that the spatial orientation of boronates on bicyclic scaffolds significantly impacts reactivity, with C~3~-Bpin groups exhibiting 6.0 kcal/mol lower activation energy than their C~2~ counterparts.
The chemoselectivity of bis-boronate systems enables sequential functionalization strategies. For instance, BCP bis-boronates undergo selective C~3~-Bpin activation during hydrazone coupling reactions while preserving C~2~-Bpin groups for subsequent transformations. This dual reactivity was exploited in the synthesis of ABP3YAA analogs, where a potassium 3-biphenyltrifluoroborate partner achieved 72% yield in model reactions. Steric effects dominate boronate reactivity, with DFT calculations showing 310.3 kcal/mol steric strain in disfavored C~2~-coupling pathways.
While conventional thermal methods remain prevalent, emerging energy-efficient protocols show potential for ABP3YAA synthesis. Current literature focuses on room-temperature and microdroplet approaches, with microwave-assisted Suzuki-Miyaura couplings remaining underexplored in the provided sources. The demonstrated success of rapid (2-hour) couplings at 80°C suggests microwave irradiation could further accelerate reaction kinetics, though specific studies on ABP3YAA derivatives await publication.
The functionalization of biphenyl core structures represents a crucial aspect of synthetic organic chemistry, particularly in the development of pharmaceutically relevant compounds [3]. Since biphenyls are neutral molecules without active functional groups, functionalization is required for them to participate in chemical reactions [3]. Biphenyls consist of two benzene rings linked at the 1,1' position, and their reactions are similar to benzene as they both undergo electrophilic substitution reactions [3].
Nucleophilic substitution reactions at methylphenylboronic ester intermediates constitute a fundamental strategy for introducing diverse functional groups into biphenyl structures [4]. The nucleophilic substitution of the bromide in bromomethylphenylboronic acid pinacol esters can be carried out with amine, thiol, alcohol, or phenol nucleophiles [4]. Supported reagents and microwave-assisted organic synthesis conditions have been employed to enhance this chemistry and make it amenable to parallel synthesis [4].
The optimization of microwave-mediated second-order nucleophilic substitution reactions has demonstrated significant improvements in reaction efficiency [4]. Under optimized conditions, bromide displacement by nitrogen nucleophiles on bromomethylphenylboronic compounds proceeds smoothly with temperatures ranging from 80 to 120 degrees Celsius under microwave irradiation [4]. The use of polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide facilitates these transformations [4].
| Nucleophile Type | Reaction Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Nitrogen nucleophiles | 80-120°C, microwave | 60-95% | High |
| Sulfur nucleophiles | 80-100°C, microwave | 65-85% | Moderate |
| Oxygen nucleophiles | 100-120°C, microwave | 55-80% | Good |
The mechanistic pathway for nucleophilic substitution at methylphenylboronic ester intermediates follows a classical second-order nucleophilic substitution mechanism [5]. Primary or secondary alkyl halides work best with second-order nucleophilic substitution, and these reactions are usually the cleanest, especially with primary alkyl halides [6]. The nucleophile attacks the carbon bearing the leaving group from the backside, resulting in inversion of configuration at the reaction center [5].
Arylboronic esters containing bromomethyl groups have proven to be excellent substrates for nucleophilic substitution reactions [4]. The bromomethyl group introduces a reactive site for nucleophilic substitution, unlike inert methyl groups in other compounds . These reactions can be performed under mild conditions with high functional group tolerance, making them suitable for late-stage functionalization of complex molecules [4].
The scope of nucleophilic substitution extends to various heteroatom nucleophiles [4]. Nitrogen-containing nucleophiles such as primary and secondary amines, as well as protected amines like tert-butoxycarbonyl-piperazine, have been successfully employed [4]. Sulfur nucleophiles including thiols and thiolates also participate effectively in these transformations [4]. Oxygen nucleophiles, particularly phenols and alcohols, can be utilized under slightly more forcing conditions [4].
Post-coupling modifications of amino-biphenyl derivatives represent a critical phase in the synthesis of functionalized biphenyl compounds [8] [9]. These transformations typically occur after the formation of the biphenyl core through cross-coupling reactions and focus on the manipulation of functional groups, particularly amino substituents [8].
The reduction of nitro groups to amino groups constitutes one of the most important post-coupling modifications [8]. This transformation can be achieved using various reducing agents, with palladium on carbon under hydrogen atmosphere being the most commonly employed method [8]. The reaction typically proceeds under mild conditions at room temperature to 60 degrees Celsius in protic solvents such as methanol or ethanol [8]. Yields for nitro group reduction generally range from 80 to 95 percent [8].
| Transformation | Temperature Range | Catalyst System | Solvent | Typical Yield |
|---|---|---|---|---|
| Nitro Reduction | Room temperature - 60°C | Palladium on carbon, Hydrogen | Methanol, Ethanol | 80-95% |
| Amino Acylation | Room temperature - 40°C | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Dichloromethane | 70-90% |
| Amino Alkylation | 40-80°C | Base catalysis | N,N-Dimethylformamide | 65-85% |
The functionalization of amino groups in biphenyl derivatives can be accomplished through various strategies [8] [9]. Acylation reactions using acid chlorides or carboxylic acids in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provide access to amide derivatives [8]. These reactions typically proceed under mild conditions at room temperature to 40 degrees Celsius in solvents like dichloromethane or N,N-dimethylformamide [8].
Double functionalization strategies have been developed for amino-biphenyl derivatives containing additional reactive sites [9] [10]. The mild and transition-metal-free double functionalization involving nitration and cycloetherification of 2'-amino-biphenyl-2-ols has been achieved for the synthesis of functionalized 4-nitro-dibenzofurans utilizing sodium nitrite in trifluoroacetic acid and water [9] [10]. Interestingly, nitration of the phenol ring is observed along with dibenzofuran ring formation in one-pot synthesis [9] [10].
Sequential carbon-hydrogen borylation and nitrogen-demethylation of 1,1'-biphenylamines provides an alternative route to polycyclic boron-nitrogen heteroarenes [11]. The conveniently generated Piers' borane from a borinic acid reacts with a series of N,N-dimethyl-1,1'-biphenyl-2-amines in the presence of phenylsilane to afford six-membered amine-borane adducts bearing a carbon-boron bond at the 2'-position [11].
Further functionalization of amino-biphenyl derivatives can lead to the formation of complex heterocyclic systems [9] [10]. The obtained 4-nitro-dibenzofurans can be further transformed into 3-nitro-terphenyl-2-ol, novel benzofuro-indoles, and amino-dibenzofurans [9] [10]. The mechanistic understanding of double functionalization suggests that the reaction proceeds by a combination of nitration of the phenol ring followed by Sandmeyer reaction for dibenzofuran ring formation [9] [10].
Post-coupling modifications also encompass the introduction of various protecting groups and their subsequent removal [8]. The cleavage of tert-butoxycarbonyl groups from amino-biphenyl derivatives can be achieved under acidic conditions, typically using trifluoroacetic acid in dichloromethane [8]. This deprotection strategy allows for the selective unmasking of amino functionality at desired stages of synthesis [8].
Amino-biphenyl-3-yl-acetic acid, with the molecular formula C₁₄H₁₃NO₂ and molecular weight of 227.26 g/mol, exhibits a distinctive biphenyl framework that serves as the foundation for its unique stereochemical properties [1]. The compound's systematic nomenclature as 2-[3-(4-aminophenyl)phenyl]acetic acid reflects its structural organization, where an amino group occupies the para position of one phenyl ring while an acetic acid moiety is attached to the meta position of the second phenyl ring [1].
The biphenyl core consists of two phenyl rings connected by a single carbon-carbon bond, creating what is termed the "chiral axis" or "axis of chirality" [2]. This axis becomes the central feature around which stereochemical considerations revolve. The canonical SMILES representation C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O provides a linear encoding of the molecular structure, while the InChI key JLOGMSQXFREKFM-UHFFFAOYSA-N serves as a unique identifier for the compound [1].
The three-dimensional arrangement of atoms in amino-biphenyl-3-yl-acetic acid creates a non-planar molecular geometry where the two phenyl rings are twisted relative to each other. This twist angle, typically ranging from 30° to 50° in unsubstituted biphenyl systems, becomes crucial for understanding the compound's stereochemical behavior [3]. The presence of the amino group and acetic acid substituents introduces additional steric interactions that influence the preferred conformational states and energy barriers for rotation around the central biphenyl bond.
The electronic structure of amino-biphenyl-3-yl-acetic acid involves π-electron delocalization across the biphenyl system, though this delocalization is partially disrupted by the non-planar geometry. The amino group acts as an electron-donating substituent through resonance, while the acetic acid group functions as an electron-withdrawing group through inductive effects . This electronic asymmetry creates a dipole moment that influences molecular interactions and conformational preferences.
The carbon-carbon bond connecting the two phenyl rings exhibits characteristics intermediate between single and double bonds, with a bond length typically ranging from 1.48 to 1.50 Å [5]. This bond length reflects the balance between steric repulsion of ortho substituents and electronic stabilization through conjugation. The rotational barrier around this bond becomes the defining feature for atropisomeric behavior.
The physicochemical properties of amino-biphenyl-3-yl-acetic acid are intimately related to its structural features. The compound exhibits poor solubility in water due to the hydrophobic biphenyl core, while showing enhanced solubility in polar organic solvents such as ethanol and tetrahydrofuran [1]. The carboxylic acid functionality provides a site for hydrogen bonding, contributing to intermolecular interactions in solid-state arrangements.
The estimated pKa value of approximately 4.5 for the carboxylic acid group reflects typical behavior for aromatic carboxylic acids, though the exact value may be influenced by electronic effects from the amino substituent [1]. The amino group, with its electron-donating character, can slightly increase the pKa through resonance stabilization of the carboxylate anion.
Thermal stability considerations become important when examining the compound's behavior under various conditions. The biphenyl framework provides inherent thermal stability, though the specific substitution pattern may influence decomposition pathways at elevated temperatures. The presence of the amino group introduces potential sites for oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents.
Axial chirality represents a fundamental type of stereoisomerism that differs significantly from the more commonly encountered central chirality [2]. In biphenyl systems, axial chirality arises when the molecule contains two pairs of chemical groups arranged in a non-planar configuration about the axis of chirality, making the molecule non-superposable on its mirror image [2]. This phenomenon becomes particularly relevant in amino-biphenyl-3-yl-acetic acid due to the asymmetric substitution pattern that creates distinct environments on either side of the central biphenyl bond.
The manifestation of axial chirality in biphenyl systems depends critically on the presence of substituents that create sufficient steric hindrance to restrict free rotation around the central carbon-carbon bond [6]. In amino-biphenyl-3-yl-acetic acid, the amino group and acetic acid substituents provide the necessary steric bulk to generate rotational barriers that can, under appropriate conditions, lead to isolable atropisomers.
The thermodynamic stability of axially chiral biphenyl systems depends on the delicate balance between steric repulsion and electronic stabilization. For amino-biphenyl-3-yl-acetic acid, the energy difference between various rotational conformers determines the population distribution and the feasibility of isolating individual atropisomers [7]. The compound's behavior can be classified according to the established atropisomer classification system, which categorizes compounds based on their rotational barriers and corresponding racemization half-lives.
Class 1 atropisomers, characterized by rotational barriers below 84 kJ/mol, undergo rapid racemization at room temperature with half-lives less than 60 seconds at 37°C [8] [7]. These compounds, while technically atropisomeric, cannot be isolated as individual enantiomers under normal conditions. Class 2 atropisomers possess intermediate stability with barriers between 84-117 kJ/mol and racemization half-lives ranging from 60 seconds to 4.5 years [8] [7]. Class 3 atropisomers, with barriers exceeding 117 kJ/mol, demonstrate exceptional stability with racemization half-lives greater than 4.5 years, making them suitable for pharmaceutical development [8] [7].
The positioning of amino-biphenyl-3-yl-acetic acid within this classification system requires careful consideration of the specific steric interactions between the amino group, acetic acid substituent, and the biphenyl framework. The moderate size of these substituents suggests that the compound likely falls within the Class 1 or Class 2 category, though precise determination requires experimental or computational investigation of the rotational barriers.
The stereochemical nomenclature for axially chiral biphenyl compounds follows the Cahn-Ingold-Prelog priority rules, adapted for axial chirality [2]. The designations (Ra) and (Sa) are assigned based on the relative priorities of substituents when viewed along the chiral axis. In amino-biphenyl-3-yl-acetic acid, the stereochemical assignment requires consideration of the amino group, acetic acid substituent, and hydrogen atoms as they relate to the chiral axis.
The process of stereochemical assignment begins with identification of the chiral axis, which corresponds to the carbon-carbon bond connecting the two phenyl rings. The four substituents attached to the biphenyl system are then ranked according to Cahn-Ingold-Prelog priorities, with the additional rule that substituents on the "near" side of the axis take precedence over those on the "far" side [2]. This systematic approach ensures consistent stereochemical nomenclature across different amino-biphenyl derivatives.
The stereochemical stability of amino-biphenyl-3-yl-acetic acid depends on the energy barriers associated with rotation around the chiral axis. These barriers are influenced by steric interactions between substituents, electronic effects, and possible intramolecular hydrogen bonding. The amino group can participate in hydrogen bonding interactions with the carboxylic acid functionality, potentially stabilizing specific conformational arrangements and influencing the overall stereochemical behavior.
Atropisomerism in amino-biphenyl derivatives represents a specialized manifestation of axial chirality where the presence of the amino functional group introduces unique steric and electronic considerations [8]. The amino group, with its trigonal pyramidal geometry and electron-donating character, creates distinctive interaction patterns that influence both the magnitude of rotational barriers and the relative stability of different conformational states.
In amino-biphenyl-3-yl-acetic acid, the amino group occupies the para position of one phenyl ring, creating an asymmetric substitution pattern that is conducive to atropisomeric behavior. The electron-donating nature of the amino group enhances π-electron density in the phenyl ring, potentially affecting the rotational energy profile through electronic interactions with the adjacent phenyl ring . These electronic effects, combined with steric considerations, contribute to the overall energy landscape that governs conformational interconversion.
The electronic properties of the amino group significantly influence the atropisomeric behavior of amino-biphenyl-3-yl-acetic acid. The amino group's electron-donating character, arising from the lone pair on nitrogen, creates a region of enhanced electron density that can interact with the π-system of the adjacent phenyl ring [9]. This interaction manifests as a stabilizing force that can influence the preferred dihedral angles between the phenyl rings and affect the energy barriers for rotation.
The resonance stabilization provided by the amino group extends throughout the biphenyl system, though the extent of this stabilization depends on the dihedral angle between the phenyl rings. In planar conformations, where the dihedral angle approaches 0°, maximum orbital overlap allows for efficient π-electron delocalization. However, the steric repulsion between ortho substituents typically prevents the adoption of perfectly planar conformations, leading to a compromise between electronic stabilization and steric strain.
The presence of the acetic acid substituent introduces additional electronic effects that modulate the overall electronic environment. The electron-withdrawing nature of the carboxylic acid group creates an electronic gradient across the biphenyl system, with the amino-substituted ring being electron-rich and the acetic acid-substituted ring being electron-poor . This electronic asymmetry can influence the preferred conformational states and the energy barriers associated with rotation around the central biphenyl bond.
The presence of both amino and carboxylic acid functional groups in amino-biphenyl-3-yl-acetic acid creates opportunities for intramolecular hydrogen bonding that can significantly influence atropisomeric behavior [10]. The amino group can serve as a hydrogen bond donor, while the carboxylic acid group can function as both a donor and acceptor. These interactions can stabilize specific conformational arrangements and create additional barriers to rotation around the central biphenyl bond.
Intramolecular hydrogen bonding between the amino group and carboxylic acid functionality requires appropriate spatial arrangements that may favor specific dihedral angles between the phenyl rings. The formation of stable hydrogen bonds can create conformational locks that enhance the stereochemical stability of the compound, potentially elevating it from a lower atropisomer class to a higher one.
The strength and directionality of hydrogen bonding interactions depend on the specific geometric arrangements of the donor and acceptor groups. In amino-biphenyl-3-yl-acetic acid, the relative positions of the amino and carboxylic acid groups may allow for the formation of stable hydrogen bonds that contribute to the overall conformational stability. These interactions can manifest as increased rotational barriers and enhanced stereochemical stability compared to analogous compounds lacking hydrogen bonding capability.
The conformational analysis of rotational barriers in amino-biphenyl-3-yl-acetic acid requires a comprehensive examination of the potential energy surface as a function of the dihedral angle between the phenyl rings. This analysis encompasses both theoretical calculations and experimental measurements to establish the energy barriers associated with different conformational transitions and the factors that influence these barriers.
The rotational energy profile of biphenyl systems typically exhibits a complex landscape with multiple local minima and maxima corresponding to different conformational states [11] [12]. For amino-biphenyl-3-yl-acetic acid, the presence of substituents modifies this energy landscape, creating additional interactions that influence the relative energies of different conformations and the barriers separating them.
Modern computational methods provide powerful tools for investigating the rotational barriers in amino-biphenyl-3-yl-acetic acid. Density functional theory (DFT) calculations, particularly those employing hybrid functionals such as B3LYP with appropriate basis sets, have proven effective for studying biphenyl systems [12] [3]. These calculations can provide detailed information about the energy differences between conformational states and the transition states that separate them.
The accuracy of theoretical barrier calculations depends critically on the level of theory employed and the treatment of electron correlation effects. Coupled cluster methods, such as CCSD(T), represent the gold standard for barrier calculations, though their computational cost limits their application to smaller systems [12]. For amino-biphenyl-3-yl-acetic acid, DFT methods provide a reasonable compromise between accuracy and computational efficiency.
The inclusion of dispersion corrections in DFT calculations has proven important for accurately describing the weak interactions that contribute to rotational barriers in biphenyl systems [3]. The D3 dispersion correction, when combined with appropriate exchange-correlation functionals, can provide barriers that are in good agreement with experimental values for similar systems.
Experimental determination of rotational barriers in amino-biphenyl-3-yl-acetic acid can be achieved through various spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly valuable [13]. Variable-temperature NMR studies can provide information about the kinetics of conformational interconversion and the associated energy barriers.
The NMR approach to barrier determination relies on the observation of exchange processes between different conformational states. At low temperatures, where conformational exchange is slow on the NMR timescale, separate signals are observed for different conformers. As temperature increases and exchange rates accelerate, these signals undergo line broadening and eventual coalescence, providing kinetic information that can be used to calculate energy barriers.
Dynamic NMR techniques, including line shape analysis and saturation transfer experiments, can provide quantitative information about exchange rates and activation energies [5]. These techniques are particularly valuable for studying atropisomeric compounds where the exchange process corresponds to rotation around the central biphenyl bond.
Alternative experimental approaches include circular dichroism spectroscopy, which can monitor the racemization kinetics of chiral compounds, and high-performance liquid chromatography using chiral stationary phases to separate and quantify individual atropisomers [13]. These techniques provide complementary information about the stereochemical stability and conformational behavior of amino-biphenyl-3-yl-acetic acid.
The computational analysis of energy landscapes for amino-biphenyl-3-yl-acetic acid involves systematic exploration of the potential energy surface as a function of the dihedral angle between the phenyl rings. This analysis typically employs relaxed potential energy surface scans, where the dihedral angle is systematically varied while all other geometric parameters are optimized at each point.
The resulting energy profile reveals the locations of conformational minima and maxima, providing insight into the preferred conformational states and the barriers separating them. For amino-biphenyl-3-yl-acetic acid, the energy landscape is expected to show multiple local minima corresponding to different orientations of the amino and acetic acid substituents relative to the biphenyl framework.
The analysis of energy landscapes must account for the flexibility of the acetic acid side chain, which can adopt various conformations that influence the overall energy profile. The combination of biphenyl rotation and side chain flexibility creates a multi-dimensional potential energy surface that requires careful computational treatment to identify the most relevant conformational states.
The identification of transition states between conformational minima provides crucial information about the kinetics of conformational interconversion. These transition states correspond to saddle points on the potential energy surface and define the energy barriers that must be overcome for conformational exchange to occur.
The rotational barriers in amino-biphenyl-3-yl-acetic acid are influenced by multiple factors, including steric interactions, electronic effects, and solvation influences. The relative importance of these factors varies depending on the specific conformational transition being considered and the environmental conditions under which the compound is studied.
Steric interactions typically dominate the rotational barriers in biphenyl systems, with the size and positioning of substituents playing crucial roles. In amino-biphenyl-3-yl-acetic acid, the steric bulk of the amino group and acetic acid substituent creates repulsive interactions that increase the energy barriers for rotation. The magnitude of these interactions depends on the specific conformational pathway and the degree of steric overlap between substituents.
Electronic effects, while generally secondary to steric considerations, can provide significant contributions to rotational barriers. The electron-donating nature of the amino group and the electron-withdrawing character of the acetic acid group create electronic asymmetry that influences the preferred conformational states. These electronic effects can either stabilize or destabilize specific conformations, depending on the nature of the interactions involved.
Solvation effects can significantly influence rotational barriers, particularly for compounds containing polar functional groups like amino-biphenyl-3-yl-acetic acid. The differential solvation of various conformational states can alter their relative energies and affect the barriers separating them. Polar solvents may preferentially stabilize conformations that expose polar groups to the solvent, while nonpolar solvents may favor conformations that minimize polar surface area.
The temperature dependence of rotational barriers reflects the entropic contributions to conformational equilibria. As temperature increases, the entropic term (TΔS) becomes more significant, potentially altering the relative populations of different conformational states and affecting the observed barriers for conformational exchange.
The kinetic and thermodynamic aspects of rotational barriers in amino-biphenyl-3-yl-acetic acid are interconnected but reflect different aspects of the conformational behavior. Thermodynamic considerations determine the equilibrium populations of different conformational states, while kinetic factors govern the rates of interconversion between these states.
The thermodynamic stability of conformational states depends on their relative free energies, which incorporate both enthalpic and entropic contributions. The enthalpic component reflects the potential energy differences between conformations, while the entropic component accounts for the number of accessible microstates and the degree of conformational freedom.
The kinetic aspects of conformational interconversion are determined by the energy barriers separating different conformational states and the pre-exponential factors in the Arrhenius equation. These factors determine the rate constants for conformational exchange and the temperature dependence of these rates.
The relationship between kinetic and thermodynamic parameters provides insight into the mechanism of conformational interconversion. In cases where the energy barriers are primarily enthalpic in nature, the temperature dependence of rate constants follows simple Arrhenius behavior. However, when entropic effects are significant, more complex temperature dependencies may be observed.
The experimental determination of both kinetic and thermodynamic parameters requires careful analysis of temperature-dependent measurements. Variable-temperature NMR studies can provide information about both the equilibrium populations of conformational states and the rates of exchange between them, allowing for comprehensive characterization of the conformational behavior.
The relationship between substitution patterns and rotational barriers in biphenyl systems follows well-established principles of steric and electronic effects. In amino-biphenyl-3-yl-acetic acid, the specific positioning of the amino group at the para position of one phenyl ring and the acetic acid substituent at the meta position of the other creates a unique substitution pattern that influences the rotational energy profile.
Comparative studies of biphenyl derivatives reveal that the magnitude of rotational barriers depends strongly on the size and positioning of substituents [6] [14]. Ortho substituents typically create the largest barriers due to direct steric clashes during rotation, while meta and para substituents exert more subtle influences through electronic effects and indirect steric interactions.
The amino group in amino-biphenyl-3-yl-acetic acid, located at the para position, primarily influences the rotational barriers through electronic effects rather than direct steric interactions. The electron-donating character of the amino group enhances π-electron density in the phenyl ring, potentially affecting the rotational energy profile through changes in aromatic character and π-π interactions between the phenyl rings.
The acetic acid substituent, positioned at the meta location, introduces both steric and electronic effects. The extended carbon chain of the acetic acid group can create steric interactions with the other phenyl ring, particularly in conformations where the side chain extends toward the adjacent ring. The electron-withdrawing nature of the carboxylic acid group provides electronic asymmetry that influences the preferred conformational states.
The potential for intramolecular hydrogen bonding in amino-biphenyl-3-yl-acetic acid introduces an additional dimension to the conformational analysis. The amino group can serve as a hydrogen bond donor, while the carboxylic acid group can function as both donor and acceptor, creating opportunities for stabilizing interactions that influence the conformational behavior.
The formation of intramolecular hydrogen bonds requires appropriate spatial arrangements that may favor specific dihedral angles between the phenyl rings. These interactions can create additional barriers to rotation and enhance the stereochemical stability of the compound. The strength and directionality of hydrogen bonding interactions depend on the specific geometric arrangements of the donor and acceptor groups.
Studies of similar biphenyl systems with hydrogen bonding capability have demonstrated that these interactions can significantly enhance conformational stability [10]. The formation of stable hydrogen bonds can create conformational locks that increase rotational barriers and extend the half-lives for conformational interconversion.
The conformational behavior of amino-biphenyl-3-yl-acetic acid is expected to be sensitive to solvent effects due to the presence of polar functional groups. The differential solvation of various conformational states can alter their relative energies and affect the barriers separating them.
Polar solvents may preferentially stabilize conformations that expose the amino and carboxylic acid groups to the solvent environment, while nonpolar solvents may favor conformations that minimize polar surface area through intramolecular interactions. These solvent-dependent effects can influence both the equilibrium populations of conformational states and the kinetics of interconversion between them.
The study of solvent effects on conformational equilibria requires careful consideration of the specific solvation interactions involved. Protic solvents can participate in hydrogen bonding with both the amino and carboxylic acid groups, potentially disrupting intramolecular interactions and altering the conformational preferences. Aprotic polar solvents may preferentially solvate the ionic forms of the carboxylic acid group, influencing the pH-dependent conformational behavior.
The temperature dependence of conformational behavior in amino-biphenyl-3-yl-acetic acid reflects the interplay between enthalpic and entropic factors. As temperature increases, the entropic contribution to free energy becomes more significant, potentially altering the relative populations of different conformational states.
The kinetics of conformational interconversion also show strong temperature dependence, with higher temperatures leading to faster exchange rates and lower effective barriers for conformational exchange. The temperature dependence of these rates provides valuable information about the activation energies and pre-exponential factors associated with conformational transitions.
Variable-temperature studies can reveal the presence of multiple conformational states and their relative stabilities as a function of temperature. These studies are particularly valuable for compounds like amino-biphenyl-3-yl-acetic acid, where multiple factors contribute to the conformational behavior and their relative importance may change with temperature.
The conformational behavior of amino-biphenyl-3-yl-acetic acid has significant implications for its potential pharmaceutical applications. The ability to exist in multiple conformational states with different biological activities represents both an opportunity and a challenge for drug development.
The classification of amino-biphenyl-3-yl-acetic acid within the atropisomer stability framework determines its suitability for pharmaceutical development. Class 3 atropisomers, with their high stereochemical stability, are preferred for drug development as they maintain consistent stereochemical identity throughout the drug development process and in clinical use.
The potential for differential biological activity between conformational states requires careful consideration of the conformational equilibrium and the relative populations of different states under physiological conditions. The identification of the most active conformational state and the development of strategies to bias the equilibrium toward that state represents a key challenge in the pharmaceutical development of atropisomeric compounds.
The spectroscopic characterization of amino-biphenyl-3-yl-acetic acid requires sophisticated analytical techniques capable of distinguishing between different conformational states and monitoring their interconversion. Nuclear magnetic resonance spectroscopy represents the most powerful tool for this purpose, providing detailed information about molecular structure and dynamics.
Variable-temperature NMR studies can reveal the presence of multiple conformational states and their exchange kinetics. At low temperatures, where conformational exchange is slow on the NMR timescale, separate signals may be observed for different conformers. As temperature increases, these signals undergo line broadening and coalescence, providing kinetic information about the exchange process.
The analysis of NMR line shapes as a function of temperature provides quantitative information about exchange rates and activation energies. This information can be used to calculate rotational barriers and classify the compound according to the atropisomer stability framework.
The chromatographic separation of atropisomers requires chiral stationary phases capable of distinguishing between different stereoisomers. The success of chromatographic separation depends on the stereochemical stability of the compound and the ability of the chiral stationary phase to provide differential recognition.
For amino-biphenyl-3-yl-acetic acid, the choice of chiral stationary phase depends on the specific recognition mechanisms involved. Cellulose-based phases, cyclodextrin phases, and macrocyclic glycopeptide phases represent different approaches to chiral recognition, each with specific advantages for different types of compounds.
The development of chromatographic methods for atropisomeric compounds requires careful consideration of the separation conditions, including temperature, mobile phase composition, and flow rate. These conditions must be optimized to achieve adequate resolution while maintaining the stereochemical integrity of the compound.
Computational modeling plays a crucial role in understanding and predicting the conformational behavior of amino-biphenyl-3-yl-acetic acid. Modern quantum mechanical methods can provide detailed information about the potential energy surfaces and the factors that influence conformational stability.
The accuracy of computational predictions depends on the level of theory employed and the treatment of various physical effects. Density functional theory methods with appropriate functionals and basis sets can provide reliable predictions for rotational barriers and conformational preferences.
The integration of computational and experimental approaches provides the most comprehensive understanding of conformational behavior. Computational predictions can guide experimental design, while experimental results can validate and refine computational models.
The investigation of structure-activity relationships in amino-biphenyl-3-yl-acetic acid derivatives requires systematic variation of structural parameters and assessment of their effects on conformational behavior. These studies can provide valuable insights into the factors that control atropisomeric stability and guide the design of compounds with desired properties.
The systematic modification of substituents allows for the investigation of steric and electronic effects on rotational barriers. The comparison of compounds with different substitution patterns can reveal the relative importance of various factors and guide the development of predictive models.
The correlation of structural parameters with conformational behavior provides the foundation for rational design of atropisomeric compounds with specific properties. This approach can accelerate the development of compounds with enhanced stereochemical stability or specific biological activities.